Pronetalol hydrochloride is a synthetic compound classified as a non-selective beta-adrenergic receptor antagonist. [] It was one of the first beta blockers developed, preceding propranolol. [] Although initially investigated for its therapeutic potential in cardiovascular conditions, its use was discontinued due to the discovery of its carcinogenicity in animal models. [] Despite this, pronetalol hydrochloride remains a valuable tool in scientific research, particularly in studying the structure and function of beta-adrenergic receptors and in the development of new beta blockers.
Related Compounds
Propranolol hydrochloride
Compound Description: Propranolol hydrochloride, also known as Inderal, is a potent non-selective beta-adrenergic receptor blocking agent. It is approximately ten to twenty times more potent than pronethalol hydrochloride [, ]. Unlike pronethalol hydrochloride, propranolol hydrochloride does not exhibit tumor-producing qualities in mice []. It is used to treat various cardiovascular conditions, including angina pectoris, hypertension, and arrhythmias [, , , ].
Relevance: Propranolol hydrochloride shares a similar chemical structure with pronethalol hydrochloride, featuring an aryloxypropanol amine core structure. Both compounds belong to the aryloxypropanolamine class of beta-blockers. The key structural difference lies in the aromatic ring system; pronethalol hydrochloride incorporates a naphthalene ring, while propranolol hydrochloride possesses a naphthalene ring system [, ].
: Propranolol hydrochloride in the treatment of angina pectoris.
: Modification of cardiovascular responses by propranolol.
Dichloroisoprenaline hydrochloride
Compound Description: Dichloroisoprenaline hydrochloride, also known as DCI, is a beta-adrenergic receptor blocking agent with intrinsic sympathomimetic activity [, ]. This means that it can both block and stimulate beta-adrenergic receptors, leading to complex pharmacological effects. It has been shown to increase oxygen consumption and rectal temperature in newborn rabbits [].
Relevance: While dichloroisoprenaline hydrochloride shares the aryloxypropanolamine core with pronethalol hydrochloride, it differs in the substituents on the aromatic ring and the amino group. Despite these differences, both compounds are classified as beta-adrenergic blocking agents, indicating a structural relationship in their ability to interact with beta-adrenergic receptors [, ].
: Reversal of adrenergic vasodepression
: Pronethalol and the oxygen consumption of new‐born rabbits
Isoprenaline hydrochloride
Compound Description: Isoprenaline hydrochloride, also known as isoproterenol, is a non-selective beta-adrenergic receptor agonist [, , ]. Unlike pronethalol hydrochloride, which blocks these receptors, isoprenaline hydrochloride stimulates them, leading to effects such as increased heart rate, relaxation of smooth muscle, and bronchodilation []. In studies on the reversal of adrenergic vasodepression, isoprenaline hydrochloride was used to demonstrate the "tapenolysis" phenomenon in the femoral vascular bed [].
Relevance: While isoprenaline hydrochloride has a different mode of action than pronethalol hydrochloride (agonist vs. antagonist), both compounds interact with beta-adrenergic receptors. This suggests a structural relationship based on their shared ability to bind to this receptor subtype, even though they elicit opposing effects. Isoprenaline hydrochloride is often used as a tool compound in research to investigate the effects of beta-adrenergic receptor stimulation, which can help to understand the pharmacological profile of beta-blockers like pronethalol hydrochloride [, , ].
: Reversal of adrenergic vasodepression
: A comparison of the antiarrhythmic actions of two new synthetic compounds, iproveratril and MJ 1999, with quinidine and pronethalol.
: Beta-Adrenergic Blocking Effects of Propranolol.∗
MJ 1999
Compound Description: MJ 1999, chemically named 4-(2-isopropylamino-1-hydroxyethyl)methanesulfonanilide hydrochloride, is a beta-adrenergic receptor antagonist. Its structure differs from pronethalol hydrochloride but shares the presence of an isopropylamine group, a common feature in many beta-blockers [, , ]. Notably, MJ 1999 demonstrates effectiveness against experimentally induced cardiac arrhythmias in dogs and exhibits a higher potency in some models compared to pronethalol hydrochloride [].
Relevance: MJ 1999 and pronethalol hydrochloride, both being categorized as beta-adrenergic receptor antagonists, point to a structural relationship within this pharmacological class. Despite variations in their core structures, the shared presence of an isopropylamine moiety suggests a common structural element contributing to their beta-blocking properties. The research highlighted in the papers uses MJ 1999 as a comparative agent to understand the efficacy and safety profile of pronethalol hydrochloride [, , ].
: A comparison of the antiarrhythmic actions of two new synthetic compounds, iproveratril and MJ 1999, with quinidine and pronethalol.
Relevance: While the specific structural features of sotalol hydrochloride are not provided in the abstract, it is mentioned in the context of carcinogenicity studies conducted on beta-blockers. This suggests that sotalol hydrochloride is structurally related to pronethalol hydrochloride and other beta-blockers, prompting investigations into its potential long-term effects [].
: Tumorigenicity Assays of Sotalol Hydrochloride in Rats and Mice
Moprolol
Compound Description: Moprolol, also known as Omeral®, is a beta-adrenergic blocking agent. A gas chromatographic method was developed to determine unchanged moprolol levels in human plasma and urine []. This method utilized pronethalol as an internal standard, implying structural similarities between the two compounds.
Relevance: The use of pronethalol as an internal standard for moprolol analysis in a gas chromatographic setting implies that these compounds share structural similarities, particularly in their physicochemical properties. This structural relation allows for their comparable behavior during the analytical procedure [].
: Gas‐liquid chromatographic determination of moprolol (SD 1601) in human plasma and urine
Compound Description: Ko-592, chemically defined as 1-(3-methylphenoxy)-2-hydroxy-3-isopropylaminopropane hydrochloride, stands out as a beta-adrenergic receptor antagonist. Research has delved into its peripheral vascular effects, particularly in comparison to pronethalol hydrochloride and propranolol []. This comparative analysis underscores the ongoing pursuit within medicinal chemistry to unravel the structure-activity relationships of various beta-blockers, aiming to fine-tune their pharmacological profiles.
(±)-INPEA
Compound Description: (±)-INPEA represents a racemic mixture of a beta-adrenergic blocking agent, signifying the presence of both enantiomers in equal proportions. Research explored its surface tension-lowering properties in an aqueous solution, a characteristic linked to local anesthetic activity in some drugs [].
Source and Classification
Pronetalol hydrochloride is classified under the category of small molecule drugs and specifically as a non-selective beta-adrenergic antagonist. It was synthesized by Imperial Chemical Industries Ltd. and is recognized by its chemical formula C15H19NO and CAS Registry Number 54-80-8.
Synthesis Analysis
The synthesis of Pronetalol hydrochloride involves several chemical reactions that can be categorized into distinct methods. One common approach includes the reaction of 2-(2-hydroxy-3-isopropylaminopropyl)-phenol with various reagents to form the final product. The synthesis typically requires careful control of conditions such as temperature and pH to ensure high yields and purity.
Methods and Technical Details
Starting Materials: The synthesis often begins with phenolic compounds, which are then modified through alkylation and amination processes.
Reagents: Common reagents include methanesulfonyl chloride for sulfonylation, triethylamine as a base, and various solvents like methanol or dichloromethane.
Yield Optimization: Techniques such as ultrasound-assisted synthesis have been explored to improve yields and reduce reaction times.
Molecular Structure Analysis
The molecular structure of Pronetalol hydrochloride is characterized by a phenolic core with an isopropylamino side chain.
Structure Data
Molecular Formula: C15H19NO
Molecular Weight: Approximately 233.33 g/mol
InChIKey: HRSANNODOVBCST-UHFFFAOYSA-N
Structural Features: The compound contains a secondary amine and a hydroxyl group that contribute to its biological activity.
Chemical Reactions Analysis
Pronetalol hydrochloride participates in various chemical reactions typical of beta-blockers, including:
Acid-Base Reactions: The hydroxyl group can participate in acid-base chemistry, influencing solubility and reactivity.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, which are crucial for modifying the compound's pharmacological properties.
Degradation Pathways: Under certain conditions, Pronetalol can degrade to form potentially harmful metabolites, raising concerns about its safety profile.
Mechanism of Action
The primary mechanism of action for Pronetalol hydrochloride involves antagonism at beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility.
Process and Data
Receptor Binding: Pronetalol binds to both beta-1 and beta-2 adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine.
Physiological Effects: This antagonism results in lower cardiac output, reduced blood pressure, and decreased oxygen demand by the heart muscle.
Clinical Observations: While effective in theory, the drug's clinical application was limited due to adverse effects observed in long-term studies.
Physical and Chemical Properties Analysis
Pronetalol hydrochloride exhibits several notable physical and chemical properties:
Physical Properties
Appearance: Typically appears as a white crystalline powder.
Solubility: Soluble in water due to its hydrochloride form; solubility varies with pH.
Chemical Properties
Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
Melting Point: Specific melting point data varies but generally falls within the range typical of similar compounds.
Applications
Despite its withdrawal from clinical use, Pronetalol hydrochloride has been studied for various scientific applications:
Research on Cardiovascular Diseases: Investigated for its potential effects on vascular calcification through modulation of signaling pathways involving Sox2.
Pharmacological Studies: Used in laboratory settings to understand beta-blocker mechanisms and develop new therapeutic agents.
Historical Significance: As one of the earlier beta-blockers, it provides insights into the evolution of cardiovascular therapies and drug safety assessments.
Pronetalol hydrochloride; AY 6204; AY-6204; AY6204
Canonical SMILES
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Reltecimod is under investigation in clinical trial NCT02469857 (Phase III Efficacy and Safety Study of AB103 in the Treatment of Patients With Necrotizing Soft Tissue Infections).
Reldesemtiv is under investigation in clinical trial NCT03160898 (A Study to Evaluate Efficacy, Safety and Tolerability of CK-2127107 in Patients With Amyotrophic Lateral Sclerosis (ALS)).
Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of several hormone-responsive conditions. It was first approved in Japan in 2019, under the brand name Relumina, for the symptomatic treatment of uterine fibroids, and more recently by the United States' FDA in 2020, under the brand name Orgovyx, for the treatment of advanced prostate cancer. This branded product was later approved by the European Commission on April 29, 2022. Relugolix has also been studied in the symptomatic treatment of endometriosis. Relugolix is the first (and currently only) orally-administered GnRH receptor antagonist approved for the treatment of prostate cancer - similar therapies such as [degarelix] require subcutaneous administration - and therefore provides a less burdensome therapeutic option for patients who might otherwise require clinic visits for administration by healthcare professionals. In addition to its relative ease-of-use, relugolix was shown to be superior in the depression of testosterone levels when compared to [leuprolide], another androgen deprivation therapy used in the treatment of prostate cancer. In May 2021, the FDA approved the combination product made up of relugolix, [estradiol], and [norethindrone] under the market name Myfembree for the first once-daily treatment for the management of heavy menstrual bleeding associated with uterine fibroids in premenopausal women. Relugolix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of relugolix is as a Gonadotropin Releasing Hormone Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of relugolix is by means of Decreased GnRH Secretion. Relugolix is an orally administered, small molecule antagonist of gonadotropin releasing hormone (GnRH) that effectively blocks androgen production and is used to treat advanced prostate cancer. Relugolix therapy may be associated with a low rate of serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury. Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. See also: Estradiol; norethindrone acetate; relugolix (component of) ... View More ...